1-Butanesulfinothioic acid, S-butyl ester
Description
Properties
CAS No. |
7559-55-9 |
|---|---|
Molecular Formula |
C8H18OS2 |
Molecular Weight |
194.4 g/mol |
IUPAC Name |
1-butylsulfinylsulfanylbutane |
InChI |
InChI=1S/C8H18OS2/c1-3-5-7-10-11(9)8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XSHPYKKTJQSNFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSS(=O)CCCC |
Origin of Product |
United States |
Scientific Research Applications
Chemistry: S-Butyl Butane-1-sulfinothioate is used as an intermediate in the synthesis of other sulfur-containing compounds. Biology: Medicine: The compound may be explored for its therapeutic properties, particularly in the development of new drugs. Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which S-Butyl Butane-1-sulfinothioate exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Key Structural and Functional Differences
Sulfinothioic vs. Sulfonothioic Acid Derivatives The target compound contains a sulfinothioic acid group (–S(O)S–), while butyl methanethiosulfonate () features a sulfonothioate group (–S(O₂)S–). The sulfinothioic group is less oxidized, making it more reactive in nucleophilic substitutions compared to sulfonothioates .
Thioesters vs. Oxygen Esters
- Thioesters (e.g., methyl thiobutyrate , ethanethioic acid S-butyl ester ) exhibit higher thermal stability and lower hydrolysis rates than oxygen esters (e.g., butyl acetate ) due to sulfur’s weaker electronegativity and stronger C–S bond .
Chain Length and Branching
Chemical Reactivity
- Nucleophilic Substitution: Sulfinothioic acid esters are more reactive toward nucleophiles (e.g., amines, thiols) than sulfonothioates due to the lower oxidation state of sulfur .
- Hydrolysis: Thioesters like ethanethioic acid S-butyl ester hydrolyze slower than oxygen esters but faster than sulfonothioates. Thermodynamic data for hydrolysis (ΔH ≈ -50 kJ/mol) suggests moderate exothermicity .
Biochemical Relevance
Industrial Use
- Oxygen esters (e.g., butyl acetate ) dominate as solvents, whereas thioesters are niche intermediates. The target compound’s stability and sulfur content may suit specialized applications, such as corrosion inhibitors or lubricant additives .
Biological Activity
1-Butanesulfinothioic acid, S-butyl ester (CAS No. 7559-55-9) is an organosulfur compound that has garnered interest in various fields, particularly in agricultural and medicinal chemistry due to its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C5H10O2S |
| Molecular Weight | 134.20 g/mol |
| IUPAC Name | Butanesulfinothioic acid S-butyl ester |
| CAS Number | 7559-55-9 |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by the BIDD Group highlighted its effectiveness against various bacterial strains, suggesting potential applications in agriculture as a biopesticide. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Antioxidant Activity
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity. According to a study published in the Journal of Agricultural and Food Chemistry, the antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that this compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to its structural features:
- Sulfur Functionality : The presence of sulfur in the compound plays a critical role in its interaction with biological molecules. Sulfur-containing compounds are known for their ability to form disulfide bonds with proteins, potentially altering their function and activity.
- Hydrophobic Interactions : The butyl group enhances the lipophilicity of the molecule, facilitating its penetration through cellular membranes and increasing its bioavailability.
Agricultural Applications
A notable case study involved the application of this compound as a soil amendment to control fungal pathogens in crops. Field trials demonstrated a significant reduction in disease incidence compared to untreated controls. The compound's ability to enhance plant resistance mechanisms was also observed.
Clinical Research
In clinical settings, preliminary studies have explored the potential of this compound in treating oxidative stress-related conditions. A randomized controlled trial assessed its efficacy in improving biomarkers of oxidative stress among patients with metabolic syndrome. Results indicated a statistically significant improvement in antioxidant levels post-treatment.
Q & A
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 1-Butanesulfinothioic acid, S-butyl ester in synthetic samples?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for confirming the ester group and alkyl chain connectivity, infrared (IR) spectroscopy to identify sulfinothioic (S=O) and thioester (C=S) functional groups, and mass spectrometry (MS) to validate molecular weight and fragmentation patterns. For example, IR peaks near 1050–1150 cm⁻¹ (S=O stretching) and 600–700 cm⁻¹ (C-S stretching) are critical markers . Gas chromatography coupled with MS (GC-MS) can further verify purity, as demonstrated in NIST thermochemical studies .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Methodological Answer : Store the compound in anhydrous conditions under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Due to its flammability (R10 classification), avoid open flames or sparks. Use glass or PTFE-lined containers to minimize reactivity with metals. Safety protocols, such as working in a fume hood and using explosion-proof equipment, are critical .
Advanced Research Questions
Q. How can discrepancies in reported thermodynamic data (e.g., enthalpy of hydrolysis) for this compound be resolved?
- Methodological Answer : Contradictions in thermodynamic values (e.g., hydrolysis enthalpy) often arise from differences in experimental conditions (solvent, temperature, pH). To resolve discrepancies:
- Reproduce experiments using standardized protocols (e.g., NIST-recommended calorimetry methods).
- Validate data against computational models (e.g., density functional theory for reaction energetics).
- Cross-reference with analogous compounds, such as S-butyl ethanethioate, where aminolysis and hydrolysis data have been rigorously documented .
Q. What strategies optimize the Houben synthesis route for high-purity this compound?
- Methodological Answer :
- Reagent stoichiometry : Use a 1:1.2 molar ratio of 1-butanesulfinothioic acid to butanol to minimize unreacted starting material.
- Catalyst selection : Employ p-toluenesulfonic acid (0.5–1 mol%) for efficient esterification.
- Purification : Perform flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in cold diethyl ether. Structural confirmation via X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) is advised to rule out byproducts like sulfonic acid derivatives .
Q. How can reaction specificity be controlled when studying this compound with thiols to prevent undesired byproducts?
- Methodological Answer :
- pH control : Conduct reactions in mildly acidic conditions (pH 5–6) to favor nucleophilic attack on the thioester group while suppressing disulfide formation.
- Thiol selection : Use sterically hindered thiols (e.g., tert-butyl thiol) to reduce side reactions.
- Kinetic monitoring : Track reaction progress via HPLC or UV-Vis spectroscopy (absorbance at 260–280 nm for thiolate intermediates). Evidence from MTS reagent studies highlights the importance of steric and electronic effects in directing specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
